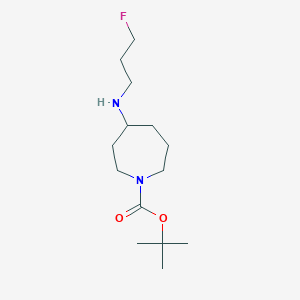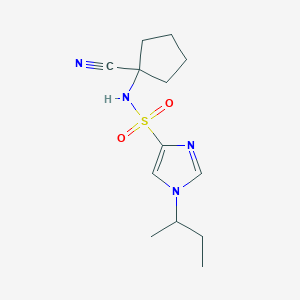![molecular formula C17H23F3N2 B7632836 1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)
1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine, also known as DF-CBPAM, is a novel compound that has gained attention in the field of neuroscience as a potential tool for studying and manipulating brain activity.
Mecanismo De Acción
1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a type of glutamate receptor that is important for synaptic plasticity and learning and memory processes. This compound binds to a specific site on the AMPA receptor, which enhances the receptor's response to glutamate, resulting in increased excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic plasticity and long-term potentiation, which are important mechanisms underlying learning and memory processes. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. This compound has a relatively long half-life, which allows for sustained activation of AMPA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine has several advantages as a research tool. It is selective for a specific subset of neurons, allowing for precise control of neuronal activity. It also has a relatively long half-life, which allows for sustained activation of AMPA receptors. However, this compound has some limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine has the potential to be a valuable tool for studying the function of neuronal circuits in the brain and for developing treatments for neurological disorders. Future research directions could include optimizing the synthesis method to improve yield and purity, developing more selective compounds that target specific neuronal circuits, and investigating the potential therapeutic applications of this compound for neurological disorders.
Métodos De Síntesis
1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine can be synthesized using a multi-step process that involves the reaction of 2-fluorophenylcyclobutyl ketone with 1,1-difluoroethane-1,2-diol to form a diol intermediate. The diol intermediate is then reacted with piperidine-4-amine to produce this compound. The synthesis process has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine has been primarily used as a research tool to study the function of neuronal circuits in the brain. It has been shown to selectively activate a subset of neurons in the hippocampus, a brain region critical for learning and memory processes. This selective activation allows researchers to study the function of specific neuronal circuits and their contribution to behavior.
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2/c18-16-4-2-1-3-15(16)12-9-14(10-12)21-13-5-7-22(8-6-13)11-17(19)20/h1-4,12-14,17,21H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZGDFVIZVJGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2CC(C2)C3=CC=CC=C3F)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![8-fluoro-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632761.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)

![N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)
![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)
![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)


![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)
![3-Amino-3-cyclopropyl-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632824.png)

![N-[(5-fluoropyridin-2-yl)-phenylmethyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7632842.png)
![6-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)-2-methyl-4H-1,4-benzothiazin-3-one](/img/structure/B7632850.png)